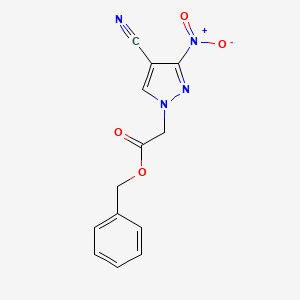![molecular formula C19H16N2O6 B4233783 1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4233783.png)
1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidinedione core with two benzodioxolyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzodioxolyl Groups: The benzodioxolyl groups can be introduced via nucleophilic substitution reactions using benzodioxole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it as an intermediate in the production of pharmaceuticals or other chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione: Lacks the amino group.
1-(1,3-benzodioxol-5-yl)-3-amino-2,5-pyrrolidinedione: Lacks the benzodioxolylmethyl group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrrolidine-2,5-dione is unique due to the presence of both benzodioxolyl and benzodioxolylmethyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylmethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-18-7-13(20-8-11-1-3-14-16(5-11)26-9-24-14)19(23)21(18)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWIOUDNWQLNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC3=C(C=C2)OCO3)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-iodo-2-methylphenyl)-3-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanamide](/img/structure/B4233715.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233718.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-isopropoxybenzamide](/img/structure/B4233722.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4233729.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,7,11-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B4233733.png)

![3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4233745.png)
![N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4233753.png)
![N-(2,5-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4233760.png)


![1-[(4-FLUOROPHENYL)SULFONYL]-N-[2-(PHENYLSULFANYL)PHENYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4233793.png)


